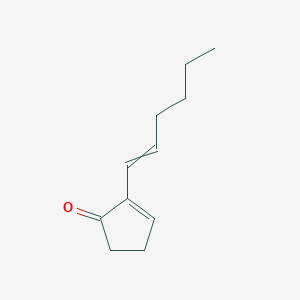
2-Methyl-1-phenyl-3-(prop-2-en-1-yl)-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-phenyl-3-(prop-2-en-1-yl)-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of a methyl group at the second position, a phenyl group at the first position, and a prop-2-en-1-yl group at the third position of the indene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenyl-3-(prop-2-en-1-yl)-1H-indene can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the intramolecular cycloaddition of [3-(naphthalen-1-yl)prop-2-yn-1-yl] (3-phenylprop-2-en-1-yl)ammonium bromide under mild conditions can yield the desired indene compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-phenyl-3-(prop-2-en-1-yl)-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indene structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of various substituted indenes with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potentially useful in studying biological processes and interactions due to its unique structure.
Medicine: May serve as a precursor for the development of pharmaceutical compounds.
Industry: Could be used in the production of materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of 2-Methyl-1-phenyl-3-(prop-2-en-1-yl)-1H-indene depends on the specific context in which it is used. In general, the compound’s effects are mediated by its interactions with molecular targets, such as enzymes or receptors. These interactions can influence various biochemical pathways and processes, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-methylindene: Similar structure but lacks the prop-2-en-1-yl group.
2-Methyl-1-phenylindene: Similar structure but lacks the prop-2-en-1-yl group.
3-Phenyl-2-methylindene: Similar structure but with different positioning of the phenyl and methyl groups.
Uniqueness
2-Methyl-1-phenyl-3-(prop-2-en-1-yl)-1H-indene is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and potential applications. The presence of the prop-2-en-1-yl group at the third position adds to its distinctiveness compared to other similar compounds.
Properties
CAS No. |
62907-54-4 |
|---|---|
Molecular Formula |
C19H18 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
2-methyl-1-phenyl-3-prop-2-enyl-1H-indene |
InChI |
InChI=1S/C19H18/c1-3-9-16-14(2)19(15-10-5-4-6-11-15)18-13-8-7-12-17(16)18/h3-8,10-13,19H,1,9H2,2H3 |
InChI Key |
QIFLYBZWKHKTKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C1C3=CC=CC=C3)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[5-(4-Aminobutoxy)-2-methoxy-4-methylphenyl]pentan-1-amine](/img/structure/B14516669.png)
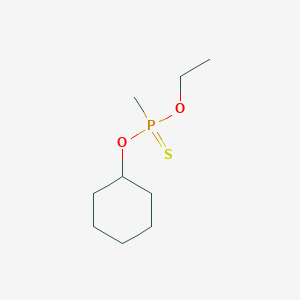
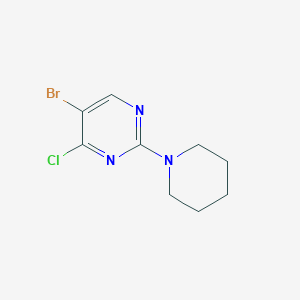

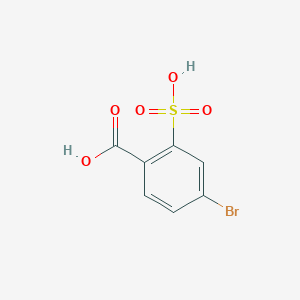
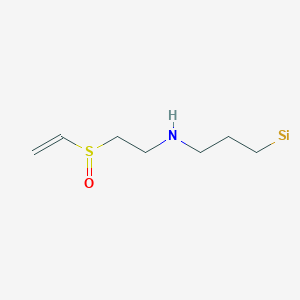
![4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene](/img/structure/B14516705.png)
![4-[3-(4-Methylphenyl)-1-(methylsulfanyl)propylidene]morpholin-4-ium iodide](/img/structure/B14516716.png)

![1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14516719.png)
![(E)-[5-(4-bromophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]hydrazine](/img/structure/B14516720.png)
![[3-(1H-Indol-3-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone](/img/structure/B14516726.png)
